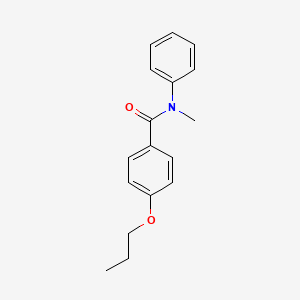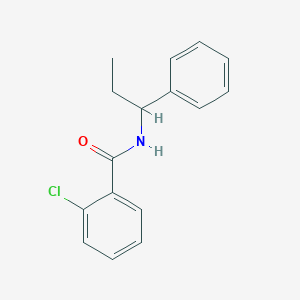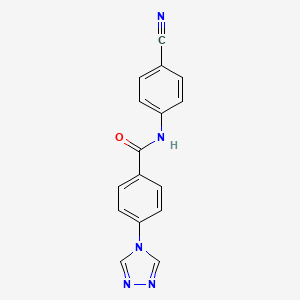
N-methyl-N-phenyl-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-phenyl-4-propoxybenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is also known by its chemical name, propofol. Propofol is a widely used anesthetic agent due to its rapid onset and short duration of action. It is also used in sedation for medical procedures and in critical care settings.
作用機序
Propofol works by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This leads to a decrease in neuronal activity and produces sedation and anesthesia.
Biochemical and Physiological Effects:
Propofol has a number of biochemical and physiological effects. It produces a rapid and dose-dependent decrease in blood pressure and heart rate. It also decreases cerebral blood flow and metabolic rate, which may be beneficial in the treatment of neurological disorders. Propofol has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
Propofol has a number of advantages for lab experiments. It is readily available and easy to administer. It produces a rapid onset and short duration of action, which allows for precise control of the level of anesthesia or sedation. However, propofol has a number of limitations for lab experiments. It is highly lipophilic, which makes it difficult to dissolve in water. It also has a narrow therapeutic window, which means that it can be difficult to maintain the desired level of anesthesia or sedation without causing adverse effects.
将来の方向性
There are a number of future directions for the study of propofol. One area of research is the development of new formulations of propofol that are more water-soluble and have a wider therapeutic window. Another area of research is the study of propofol in the treatment of neurological disorders, including epilepsy and traumatic brain injury. Finally, there is a need for further research into the long-term effects of propofol use, particularly in critical care settings.
合成法
The synthesis of propofol involves the reaction of 4-hydroxybenzoic acid with propyl iodide in the presence of a base to form 4-propoxybenzoic acid. This is followed by the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylphenylamine to form propofol.
科学的研究の応用
Propofol has been extensively studied for its anesthetic properties. It is commonly used as an induction agent for general anesthesia due to its rapid onset and short duration of action. Propofol has also been studied for its sedative properties in medical procedures and critical care settings. In addition, propofol has been studied for its potential use in the treatment of various neurological disorders, including epilepsy and traumatic brain injury.
特性
IUPAC Name |
N-methyl-N-phenyl-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-13-20-16-11-9-14(10-12-16)17(19)18(2)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOMVBODQNYYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5349913.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349918.png)
![ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5349921.png)
![(2R*,6S*)-2,6-dimethyl-4-[2-(1-piperazinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5349934.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5349944.png)


![3-[4-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B5349957.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5349962.png)



![(2,4-dimethoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350005.png)
![5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5350027.png)